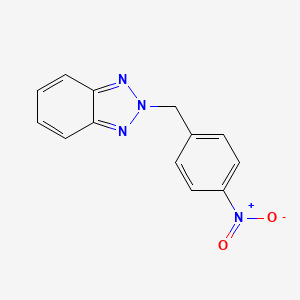

2-(4-Nitrobenzyl)-2H-benzotriazole

Description

Properties

Molecular Formula |

C13H10N4O2 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-[(4-nitrophenyl)methyl]benzotriazole |

InChI |

InChI=1S/C13H10N4O2/c18-17(19)11-7-5-10(6-8-11)9-16-14-12-3-1-2-4-13(12)15-16/h1-8H,9H2 |

InChI Key |

CAGTZADBVSIXJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Hydroxyphenyl-Substituted Benzotriazoles

Hydroxyphenyl-substituted benzotriazoles, such as 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole (Tinuvin®P) and 2-(2-hydroxy-3,5-di-tert-octylphenyl)-2H-benzotriazole, are well-known UV absorbers used in polymer stabilization. Key differences include:

- Substituent Effects: The hydroxyl group in Tinuvin derivatives enables intramolecular hydrogen bonding, enhancing UV absorption by stabilizing excited states.

- Thermal Stability : Hydroxyphenyl derivatives with bulky substituents (e.g., tert-octyl groups) exhibit superior thermal stability due to steric hindrance, whereas the nitrobenzyl group may confer different solubility or compatibility in organic matrices .

Table 1: Substituent Impact on Properties

Comparison with Alkyl-Substituted Benzotriazoles

Alkyl-substituted derivatives like 2-butyl-2H-benzotriazole and 2-tetradecyl-2H-benzotriazole prioritize lipophilicity and compatibility with non-polar matrices. Key distinctions:

- Electronic Effects: Alkyl groups are electron-donating, increasing electron density on the benzotriazole core.

- Applications : Alkyl derivatives are often used as corrosion inhibitors or lubricant additives, whereas the nitro-substituted compound may find roles in pharmaceutical synthesis or as a precursor for tetrazole-based heterocycles .

Comparison with Benzimidazole Derivatives

Structurally related benzimidazoles, such as 2-(4-nitrobenzyl)-1H-benzimidazole , share the nitrobenzyl motif but differ in core heterocycle:

- Biological Activity: Benzimidazole derivatives exhibit notable antioxidant and xanthine oxidase inhibitory activities, as seen in compound 30 (IC₅₀ = 0.12 µM) . The benzotriazole core may lack comparable bioactivity but could offer distinct pharmacological profiles due to altered π-electron delocalization.

- Synthetic Routes : Nitration of benzimidazoles often yields 5(6)-nitro isomers, whereas benzotriazoles with nitrobenzyl groups require multi-step syntheses involving tetrazole intermediates or azirine precursors .

Comparison with Tetrazole and Thiadiazole Derivatives

- Tetrazole Derivatives : Compounds like 2-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-3-phenyl-2H-azirine highlight the nitrobenzyl group's role in facilitating cycloaddition reactions to form indole-tetrazole hybrids. This contrasts with benzotriazoles, which are less reactive in such transformations .

- Thiadiazole Derivatives : Thiadiazoles (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine ) exhibit insecticidal and fungicidal activities. The nitrobenzyl group in benzotriazoles may modulate similar bioactivities but with distinct mechanisms due to heterocycle differences .

Key Research Findings

- Structural Insights : X-ray and NMR studies of 2-arylbenzotriazoles reveal planar conformations around the benzotriazole-aryl bond, critical for UV absorption. The nitrobenzyl group may introduce torsional strain, affecting molecular packing .

- Synthetic Utility : The nitro group in this compound serves as a handle for further functionalization, enabling access to polycyclic derivatives via reduction or annulation reactions .

- Performance Limitations : Compared to hydroxyphenyl analogs, nitro-substituted benzotriazoles are less effective as UV stabilizers but offer niche applications in catalysis or drug discovery .

Preparation Methods

N-Alkylation of Benzotriazole with 4-Nitrobenzyl Chloride

The most direct method involves the reaction of 1H-benzotriazole with 4-nitrobenzyl chloride under basic conditions. This SNAr (nucleophilic aromatic substitution) reaction proceeds via deprotonation of benzotriazole, followed by alkylation at the N1 or N2 position.

-

Reagents : 1H-Benzotriazole (1.0 eq), 4-nitrobenzyl chloride (1.2–2.0 eq), cesium carbonate (Cs2CO3, 2.0–3.0 eq).

-

Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).

-

Conditions : 60–75°C for 24–48 hours under inert atmosphere.

The reaction yields a 3:1 mixture of 1-(4-nitrobenzyl)-1H-benzotriazole and 2-(4-nitrobenzyl)-2H-benzotriazole isomers due to tautomerization ().

Intermediate-Based Synthesis via Tetrazole Thermolysis

An alternative route involves synthesizing a tetrazole intermediate, followed by thermal cyclization:

-

Formation of Tetrazole Intermediate :

-

React 2-nitroaniline with 4-nitrobenzoyl chloride to form 2,4-dinitro-N-(2-nitrophenyl)benzamide.

-

Treat with sodium azide in DMF to yield 5-(4-nitrobenzyl)-1-(2-nitrophenyl)-1H-tetrazole.

-

-

Thermolysis : Heat the tetrazole in nitrobenzene at 120–140°C for 6–8 hours to induce cyclization.

Advantage : Higher regioselectivity for the 2H-isomer (up to 70% yield) ().

Optimization of Reaction Conditions

Impact of Base and Solvent

| Base | Solvent | Temperature (°C) | Isomer Ratio (1H:2H) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cs2CO3 | DMF | 60 | 3:1 | 65–70 | |

| K2CO3 | DMA | 75 | 2.5:1 | 58–62 | |

| NaOH | H2O | 100 | 4:1 | 45–50 |

Key Findings :

Temperature and Time Dependence

Elevating temperatures (≥75°C) reduce reaction time but increase isomerization. For example:

Isomer Separation and Purification

Chromatographic Techniques

Crystallization

Recrystallization from ethanol or ethyl acetate/hexane mixtures enriches the 2H-isomer due to differential solubility ().

Characterization and Analytical Data

Spectroscopic Identification

X-ray Diffraction

Solid-state analysis reveals planar benzotriazole rings and a dihedral angle of 85° between the benzotriazole and nitrobenzyl groups in the 2H-isomer ().

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors (20–50 mL/min flow rate) show:

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 4-Nitrobenzyl chloride | 120–150 | 45–50 |

| Cs2CO3 | 80–100 | 25–30 |

| Solvent Recovery | 20–30 | 10–15 |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Nitrobenzyl)-2H-benzotriazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be optimized using high-temperature coupling processes or nitro-group reduction strategies. For example, thermal decomposition of precursor azidophenyl-benzotriazole derivatives in high-boiling solvents like dichlorobenzene (yielding ~75–85% purity) is a common approach . Alternatively, triethyl phosphite-mediated reduction of nitrophenyl-benzotriazole analogs in refluxing xylene improves regioselectivity and reduces side reactions . Key variables include solvent polarity (non-polar solvents favor cyclization), reaction temperature (150–200°C for decomposition vs. 120–140°C for phosphite-mediated routes), and catalyst choice (e.g., Lewis acids for nitro-group activation). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for achieving >95% purity .

Q. How can spectroscopic techniques (NMR, FTIR) and X-ray diffraction confirm the structural integrity of this compound?

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. The nitrobenzyl group’s aromatic protons resonate at δ 7.5–8.5 ppm, while benzotriazole protons appear at δ 7.0–7.4 ppm. Coupling constants (e.g., J = 8–10 Hz for ortho protons) validate substitution patterns .

- FTIR : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and benzotriazole ring (C=N stretches at ~1450–1600 cm⁻¹) .

- X-ray diffraction : Resolves torsional angles between the nitrobenzyl and benzotriazole moieties, critical for understanding photostability. For example, a twisted conformation (dihedral angle >30°) reduces π-π stacking and enhances UV absorption .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrobenzyl substituent influence the compound’s UV absorption and photostability in polymer matrices?

The electron-withdrawing nitro group stabilizes the excited state via intramolecular charge transfer (ICT), shifting the UV absorption maximum to ~340–360 nm (λmax). This ICT mechanism enhances photostability by facilitating non-radiative decay pathways, as observed in structurally analogous 2-aryl-benzotriazoles . However, excessive twisting (dihedral angle >45°) may reduce absorption efficiency. Accelerated weathering tests (QUV chambers, 500–1000 hours) combined with UV-Vis spectroscopy quantify retention rates (>80% after 750 hours in polycarbonate) .

Q. What experimental and computational strategies resolve contradictions in reported photodegradation pathways for this compound?

Conflicting data on degradation products (e.g., nitroso vs. amine derivatives) arise from variations in polymer matrix polarity and processing temperatures. Resolving these requires:

- HPLC-MS : Identify degradation products (e.g., m/z = 285 for nitroso intermediates).

- TD-DFT calculations : Model excited-state dynamics to predict bond cleavage sites (e.g., preferential C-NO2 bond dissociation under UV-B exposure) .

- Controlled thermal studies : Isolate degradation pathways by heating samples to 200–250°C and analyzing volatiles via GC-MS .

Q. How can copolymerization strategies enhance the compatibility of this compound in methacrylate-based polymers?

Grafting the compound as a methacrylate monomer (e.g., 2-[2-hydroxy-5-(2-methacryloyloxyethyl)phenyl]-2H-benzotriazole) enables covalent incorporation into polymer backbones. Radical polymerization (AIBN initiator, 60–80°C) yields copolymers with <5% weight loss at 300°C, compared to 15–20% loss for physically blended analogs . Compatibility is further improved by matching solubility parameters (δ ≈ 18–20 MPa¹/²) with the polymer matrix .

Q. What methodologies quantify the compound’s inhibitory effects on enzyme activity in biological systems?

While primarily a UV stabilizer, its nitro group may interact with redox-active enzymes (e.g., cytochrome P450). Use:

- Enzyme inhibition assays : Measure IC50 values via spectrophotometric monitoring of substrate conversion (e.g., NADPH depletion at 340 nm).

- Docking simulations : Predict binding affinity to enzyme active sites (AutoDock Vina, ΔG ≈ −8.5 kcal/mol for nitrobenzyl-enzyme interactions) .

Methodological Challenges

Q. How to address discrepancies in melting point and solubility data across literature sources?

Reported melting points (e.g., 210–220°C) vary due to polymorphic forms or impurities. Standardize measurements via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.